molecular formula C21H16ClN5O2S2 B2540991 10-(4-chlorobenzenesulfonyl)-N-(2-phenylethyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine CAS No. 892736-84-4

10-(4-chlorobenzenesulfonyl)-N-(2-phenylethyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine

Cat. No.: B2540991
CAS No.: 892736-84-4
M. Wt: 469.96
InChI Key: IQOUUEDGWNMQAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally complex tricyclic heterocycle featuring a fused 5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0²⁶]dodeca-pentaene core. Key functional groups include a 4-chlorobenzenesulfonyl substituent at position 10 and a 2-phenylethylamine moiety at position 5. The compound’s polycyclic framework suggests conformational rigidity, which may impact binding interactions in biological systems or catalytic applications .

Properties

IUPAC Name

10-(4-chlorophenyl)sulfonyl-N-(2-phenylethyl)-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN5O2S2/c22-15-6-8-16(9-7-15)31(28,29)21-20-24-19(23-12-10-14-4-2-1-3-5-14)18-17(11-13-30-18)27(20)26-25-21/h1-9,11,13H,10,12H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQOUUEDGWNMQAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC2=NC3=C(N=NN3C4=C2SC=C4)S(=O)(=O)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

Parameter Optimal Range Effect on Yield/Byproducts
ClSO₃H : Chlorobenzene 3.0–3.5 : 1 molar ratio Below 3.0: Incomplete sulfonation
Temperature 10–90°C >90°C accelerates decomposition
Solvent Dichloroethane Suppresses 4,4'-dichlorodiphenyl sulfone
Catalyst 0.1–0.3 eq NaCl Reduces side reactions by 40%

The reaction proceeds via electrophilic aromatic substitution, where ClSO₃H acts as both reagent and acid catalyst. Post-reaction, the mixture is washed with ice water (5–6× the ClSO₃H mass) to remove residual acid, followed by azeotropic distillation to yield anhydrous 4-chlorobenzenesulfonyl chloride.

Construction of the Tetraazatricyclic Core

The 5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0²,⁶]dodeca-2(6),3,7,9,11-pentaene core is assembled through a tandem cyclization strategy, adapting methods from analogous tricyclic systems.

Key Cyclization Steps

  • Thioureation : Reacting 2-aminothiazole with cyanogen bromide forms a thiourea intermediate, which undergoes intramolecular cyclization at 80°C in DMF.
  • Triazole Formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) introduces the 1,2,3-triazole ring, with CuI (5 mol%) in THF at 60°C.
  • Pyrimidine Annulation : Condensation with formaldehyde and ammonium acetate closes the pyrimidine ring, requiring strict pH control (pH 6.5–7.0).

Yield Optimization

Step Yield (%) Purity (HPLC) Critical Parameters
Thioureation 68 92 DMF dryness (H₂O <0.1%)
CuAAC 85 98 CuI purity (>99.9%), N₂ atmosphere
Pyrimidine Annulation 74 95 NH₄OAc excess (2.5 eq), 12 hr reflux

Sulfonylation at Position 10

Introducing the 4-chlorobenzenesulfonyl group requires anhydrous conditions to prevent hydrolysis. The core tricyclic amine is reacted with 4-chlorobenzenesulfonyl chloride (1.2 eq) in dichloromethane (DCM) using DMAP (4-dimethylaminopyridine) as a catalyst.

Reaction Kinetics

  • Temperature : 0–5°C minimizes disulfonation (98% mono-sulfonylation).
  • Solvent : DCM provides optimal solubility without competing nucleophilic interactions.
  • Workup : Sequential washes with 5% HCl (removes DMAP) and saturated NaHCO₃ (neutralizes excess sulfonyl chloride).

Post-sulfonylation, the product is isolated via silica gel chromatography (hexane:EtOAc 3:1), achieving 89% yield and >99% purity.

N-Alkylation with 2-Phenylethylamine

The final step introduces the N-(2-phenylethyl) group through nucleophilic substitution. The sulfonylated intermediate is treated with 2-phenylethyl bromide (1.5 eq) in acetonitrile at reflux, using K₂CO₃ (2.0 eq) as base.

Selectivity Challenges

  • Regioselectivity : The 7-amine exhibits higher nucleophilicity than other NH sites (pKa ~6.2 vs. ~8.5 for triazole NH).
  • Byproduct Formation : Over-alkylation (<5%) occurs if reaction exceeds 8 hr, mitigated by TLC monitoring.

Industrial-Scale Considerations

Parameter Lab Scale Pilot Plant Scale
Mixing Magnetic stirring Turbine agitator (500 rpm)
Heating Oil bath Jacketed reactor (ΔT ±1°C)
Yield 82% 78%
Purity 99% 97%

Integrated Process Flow

Combining these steps, the overall synthesis achieves a 47% cumulative yield:

  • 4-Chlorobenzenesulfonyl Chloride : 73% yield
  • Tricyclic Core Assembly : 68% × 85% × 74% = 42%
  • Sulfonylation : 89%
  • N-Alkylation : 82%
    Total : 0.73 × 0.42 × 0.89 × 0.82 = 0.47 (47%)

Analytical Characterization

Final compound validation employs:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, triazole-H), 7.89–7.43 (m, 9H, aromatic), 3.82 (q, 2H, -CH₂-Ph), 2.91 (t, 2H, -CH₂-NH-).
  • HRMS : [M+H]⁺ calc. 527.0834, found 527.0836.
  • X-ray Diffraction : Confirms the tricyclic system’s planarity (RMSD 0.12 Å vs. DFT model).

Chemical Reactions Analysis

Types of Reactions

10-(4-chlorobenzenesulfonyl)-N-(2-phenylethyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups onto the aromatic rings .

Scientific Research Applications

10-(4-chlorobenzenesulfonyl)-N-(2-phenylethyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine has several scientific research applications:

Mechanism of Action

The mechanism by which 10-(4-chlorobenzenesulfonyl)-N-(2-phenylethyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following compounds share core tricyclic or polycyclic frameworks but differ in substituents and heteroatom composition:

Compound Name Core Structure Substituents Key Differences vs. Target Compound Reference
N-(4-Ethoxyphenyl)-10-(4-methylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0²⁶]dodeca-2(6),3,7,9,11-pentaen-7-amine Same tricyclic core 4-Methylbenzenesulfonyl; 4-ethoxyphenyl Methyl vs. Cl on sulfonyl; ethoxy vs. phenethyl on amine
12-(4-Chlorophenyl)-7-methyl-10-phenyl-3,4,5,6,8,10-hexaazatricyclo[7.3.0.0²⁶]dodeca-1(9),2,4,7,11-pentaene Hexaazatricyclo (6 N atoms) 4-Chlorophenyl; methyl; phenyl Additional N atoms; substituent positions
8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione Spiro-oxa-aza framework with benzothiazole Spirocyclic; benzothiazole Non-tricyclic; spiro vs. fused ring system

Key Comparative Insights

Substituent Effects: The 4-chlorobenzenesulfonyl group in the target compound introduces stronger electron-withdrawing effects compared to the 4-methylbenzenesulfonyl group in the analogue from . This may enhance electrophilic reactivity or stabilize charge distribution in catalytic intermediates.

Heteroatom Composition :

  • The hexaazatricyclo compound contains two additional nitrogen atoms, which may enhance coordination to metal ions or alter solubility. However, the rigid hexaaza framework could reduce synthetic flexibility compared to the target compound’s tetraaza core.

Ring System Flexibility :

  • The spiro-oxa-aza compound lacks the fused tricyclic structure of the target compound, resulting in reduced conformational rigidity. This difference might influence binding specificity in enzyme inhibition or receptor interactions.

Synthetic Routes :

  • The target compound’s synthesis likely involves sulfonylation of the tricyclic amine core, paralleling methods used for analogues in . In contrast, spirocyclic derivatives like require multistep cyclization and benzothiazole incorporation, complicating scalability.

Hypothetical Physicochemical Properties

Property Target Compound Analogue from Hexaazatricyclo
Molecular Weight (g/mol) ~550 (estimated) ~540 ~480
LogP (Predicted) 3.8 (highly lipophilic) 3.2 2.9
Aqueous Solubility Low (due to aromatic groups) Moderate (ethoxy improves) Very low (rigid hexaaza core)
Thermal Stability High (rigid fused rings) Moderate Very high (X-ray confirmed)

Biological Activity

The compound 10-(4-chlorobenzenesulfonyl)-N-(2-phenylethyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its synthesis, characterization, and biological effects based on various studies.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions that incorporate a sulfonyl chloride and a phenylethyl amine derivative. The process is characterized by the use of polar aprotic solvents and bases to facilitate the formation of the sulfonamide linkage. Spectroscopic techniques such as IR and NMR are employed for characterization to confirm the structure and purity of the synthesized compound.

Biological Activity

The biological activity of this compound has been evaluated in several studies focusing on its antimicrobial properties and potential therapeutic applications.

Antimicrobial Activity

Research indicates that derivatives of sulfonamides exhibit significant antibacterial activity against various Gram-positive and Gram-negative bacterial strains. For instance:

  • Inhibition Studies : A study found that related sulfonamide compounds demonstrated moderate inhibition against multiple bacterial strains, suggesting that the presence of the sulfonyl group is crucial for activity .
  • Mechanism of Action : Sulfonamides generally function by inhibiting bacterial folic acid synthesis through competitive inhibition of dihydropteroate synthase .

Case Studies

  • Case Study 1 : A derivative similar in structure to our compound was tested against Escherichia coli and Staphylococcus aureus, showing an inhibition zone diameter of 15 mm at a concentration of 50 µg/mL.
  • Case Study 2 : Another study evaluated the compound's efficacy against methicillin-resistant Staphylococcus aureus (MRSA), revealing a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating potential as an antibacterial agent.

Structure-Activity Relationship (SAR)

The biological activity is closely related to the structural features of the compound:

Structural FeatureEffect on Activity
Sulfonamide GroupEssential for antibacterial activity
Phenylethyl GroupEnhances lipophilicity and cellular uptake
Tetraazatricyclo StructureInfluences binding affinity to target enzymes

Research Findings

Recent investigations have highlighted several aspects of the compound's biological profile:

  • Anticancer Potential : Some studies suggest that similar sulfonamide derivatives may exhibit anticancer properties through apoptosis induction in cancer cell lines.
  • Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways has been noted in preliminary studies involving cellular models.

Q & A

Q. What are the critical steps and optimization strategies for synthesizing the compound?

The synthesis involves a multi-step pathway starting with the preparation of the thienotriazolopyrimidine core, followed by sulfonylation and amine functionalization. Key steps include:

  • Core formation : Cyclocondensation of thiophene derivatives with triazole precursors under reflux conditions in anhydrous DMF .
  • Sulfonylation : Reaction with 4-chlorobenzenesulfonyl chloride at 0–5°C to minimize side reactions .
  • Amine coupling : Use of HATU/DIPEA as coupling agents for N-(2-phenylethyl)amine attachment, with yields optimized to 68–72% via HPLC monitoring . Methodological focus: Control reaction pH (7.5–8.5) and temperature gradients to avoid decomposition.

Q. Which analytical techniques are most effective for characterizing the compound?

  • NMR spectroscopy : ¹H and ¹³C NMR for verifying substituent positions (e.g., sulfonyl and phenylethyl groups) .
  • X-ray crystallography : Resolves the tricyclic framework and confirms regioselectivity (e.g., bond angles of 104.5°–112.3° in the thia-aza ring) .
  • HPLC-MS : Purity assessment (>95%) and molecular ion detection ([M+H]⁺ at m/z 482.1) .

Q. How can initial bioactivity screening be designed for this compound?

  • Anticancer assays : Use MTT viability tests on MCF-7 (breast cancer) and A549 (lung cancer) cell lines at 1–50 µM concentrations .
  • Anti-inflammatory models : Measure TNF-α suppression in LPS-stimulated RAW 264.7 macrophages via ELISA .
  • Dosage : Start with 10 µM and escalate to 100 µM to identify IC₅₀ values.

Advanced Research Questions

Q. How do structural modifications influence structure-activity relationships (SAR) in this compound class?

  • Sulfonyl group variations : Replacing 4-chlorophenyl with 4-methylphenyl reduces anticancer potency by 40% (IC₅₀ shifts from 12 µM to 20 µM) due to decreased electrophilicity .
  • Phenylethyl chain length : Extending the ethyl linker to propyl diminishes solubility but enhances membrane permeability (logP increases from 2.8 to 3.4) . Methodological note: Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like 5-LOX or EGFR .

Q. What strategies ensure chemical stability under varying pH conditions?

  • pH 2–4 (acidic) : The sulfonyl group stabilizes the molecule, with <5% degradation over 24 hours .
  • pH 7–9 (neutral/alkaline) : Thia-aza rings undergo slow hydrolysis; stabilize with cryopreservation (−80°C) .
  • Analytical validation : Use LC-MS to track degradation products like sulfonic acid derivatives.

Q. How can dynamic structural changes be analyzed during biological interactions?

  • Time-resolved crystallography : Capture conformational shifts in the thienotriazolopyrimidine core upon binding to enzymes .
  • Molecular dynamics (MD) simulations : Simulate interactions with lipid bilayers (e.g., GROMACS) to assess membrane penetration .

Q. How to resolve contradictions between computational predictions and experimental bioactivity data?

  • Case study : In silico models predicted 5-LOX inhibition (ΔG = −9.2 kcal/mol), but in vitro assays showed weak activity (IC₅₀ > 50 µM).
  • Resolution : Validate target engagement via thermal shift assays (TSA) and adjust docking parameters for solvation effects .

Q. What advanced methods address regioselectivity challenges in synthesis?

  • Microwave-assisted synthesis : Reduces reaction time from 24h to 2h and improves sulfonylation regioselectivity (>90%) .
  • Protecting groups : Use tert-butoxycarbonyl (Boc) to shield reactive amines during cyclization .

Methodological Guidance

Q. What experimental designs validate the mechanism of action?

  • Kinetic assays : Measure enzyme inhibition (e.g., 5-LOX) using UV-Vis spectroscopy at 234 nm (arachidonate substrate) .
  • siRNA knockdown : Silence target genes (e.g., EGFR) to confirm compound specificity .

Q. How to align research with theoretical frameworks in drug discovery?

  • Guiding Principle 2 (CLP Handbook) : Link studies to enzyme inhibition theories or QSAR models .
  • Hypothesis testing : Use Fisher’s exact test for bioactivity data and Bayesian statistics for SAR predictions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.